2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid
Overview
Description
2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features two furan rings connected by a sulfanylmethyl bridge, with carboxylic acid groups attached to each furan ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Sulfanylmethyl Bridge: The sulfanylmethyl bridge can be introduced through a nucleophilic substitution reaction, where a suitable sulfide reacts with a halomethyl furan derivative.
Carboxylation: The carboxylic acid groups can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a furan derivative reacts with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as low temperatures or inert atmospheres.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activities. The carboxylic acid groups can form hydrogen bonds with target molecules, while the furan rings provide a hydrophobic environment that can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simple furan derivative with a single carboxylic acid group.
3-Furoic Acid: Similar to 2-furoic acid but with the carboxylic acid group at a different position.
5-Methyl-2-furoic Acid: A furan derivative with a methyl group and a carboxylic acid group.
Uniqueness
2-[(3-Carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid is unique due to its dual furan rings connected by a sulfanylmethyl bridge and the presence of two carboxylic acid groups. This structure provides distinct chemical properties and reactivity compared to simpler furan derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3-carboxyfuran-2-yl)methylsulfanylmethyl]furan-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S/c13-11(14)7-1-3-17-9(7)5-19-6-10-8(12(15)16)2-4-18-10/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPYBUTBDYIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CSCC2=C(C=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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